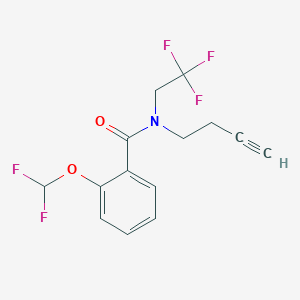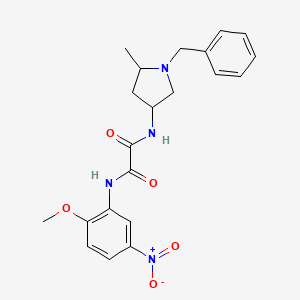![molecular formula C10H11N5S2 B7426446 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile](/img/structure/B7426446.png)
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile is a complex organic compound that belongs to the class of purine derivatives Purines are nitrogen-containing heterocycles that play crucial roles in various biological processes, including the formation of nucleic acids (DNA and RNA), energy transfer, and signaling pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the sulfanyl groups and the acetonitrile moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Benzylsulfanyl)-7H-purin-6-one: Another purine derivative with similar sulfanyl groups.
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol: A compound with a similar purine core and sulfanyl groups but different functional groups.
Uniqueness
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-[3-(7H-purin-6-ylsulfanyl)propylsulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S2/c11-2-5-16-3-1-4-17-10-8-9(13-6-12-8)14-7-15-10/h6-7H,1,3-5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYVGSLFMEJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]oxamide](/img/structure/B7426368.png)
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]oxamide](/img/structure/B7426369.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]-[4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)piperidin-1-yl]methanone](/img/structure/B7426378.png)
![6-[2-(Oxolan-2-yl)ethylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7426384.png)
![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-N'-(2,6-dimethyl-3-nitrophenyl)oxamide](/img/structure/B7426386.png)
![N'-(2,6-dimethyl-3-nitrophenyl)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7426393.png)
![N-(2,6-dimethyl-3-nitrophenyl)-2-[3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoacetamide](/img/structure/B7426399.png)
![N-[2-(ethylamino)-2-oxoethyl]-1-oxo-2H-isoquinoline-4-carboxamide](/img/structure/B7426410.png)
![2-(3-cyclopropylazetidin-1-yl)-N-[2-(methylsulfinylmethyl)phenyl]-2-oxoacetamide](/img/structure/B7426429.png)
![3-[4-[3-(Difluoromethoxy)-4-nitrophenyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7426431.png)


![N-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-1-phenylbutan-1-amine](/img/structure/B7426453.png)

